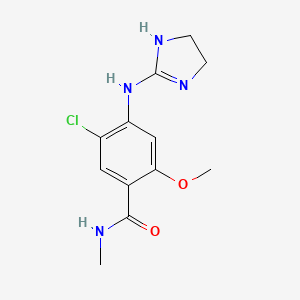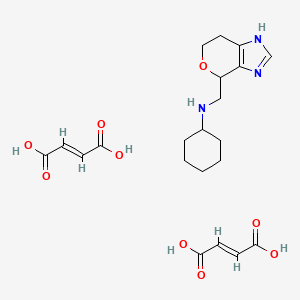
4-(N-Cyclohexylaminomethyl)-1(3),4,6,7-tetrahydro-1(3)H-pyrano(3,4-d)imidazole difumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N-Cyclohexylaminomethyl)-1(3),4,6,7-tetrahydro-1(3)H-pyrano(3,4-d)imidazole difumarate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Cyclohexylaminomethyl)-1(3),4,6,7-tetrahydro-1(3)H-pyrano(3,4-d)imidazole difumarate typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Pyranoimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclohexylaminomethyl Group: This can be achieved through nucleophilic substitution reactions, where a cyclohexylamine derivative reacts with an intermediate compound.
Formation of the Difumarate Salt: The final step involves the reaction of the synthesized compound with fumaric acid to form the difumarate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
4-(N-Cyclohexylaminomethyl)-1(3),4,6,7-tetrahydro-1(3)H-pyrano(3,4-d)imidazole difumarate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use as a catalyst or intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 4-(N-Cyclohexylaminomethyl)-1(3),4,6,7-tetrahydro-1(3)H-pyrano(3,4-d)imidazole difumarate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
- 4-(N-Cyclohexylaminomethyl)-1(3),4,6,7-tetrahydro-1(3)H-pyrano(3,4-d)imidazole monofumarate
- 4-(N-Cyclohexylaminomethyl)-1(3),4,6,7-tetrahydro-1(3)H-pyrano(3,4-d)imidazole hydrochloride
Uniqueness
The uniqueness of 4-(N-Cyclohexylaminomethyl)-1(3),4,6,7-tetrahydro-1(3)H-pyrano(3,4-d)imidazole difumarate lies in its specific chemical structure, which may confer distinct physical, chemical, and biological properties compared to similar compounds. These properties could include enhanced stability, solubility, or bioactivity.
特性
CAS番号 |
95857-74-2 |
|---|---|
分子式 |
C21H29N3O9 |
分子量 |
467.5 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)cyclohexanamine |
InChI |
InChI=1S/C13H21N3O.2C4H4O4/c1-2-4-10(5-3-1)14-8-12-13-11(6-7-17-12)15-9-16-13;2*5-3(6)1-2-4(7)8/h9-10,12,14H,1-8H2,(H,15,16);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChIキー |
SUMZDODUGOSWSM-LVEZLNDCSA-N |
異性体SMILES |
C1CCC(CC1)NCC2OCCC3=C2N=CN3.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
C1CCC(CC1)NCC2C3=C(CCO2)NC=N3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


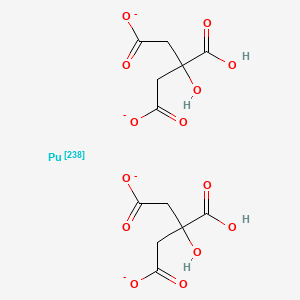

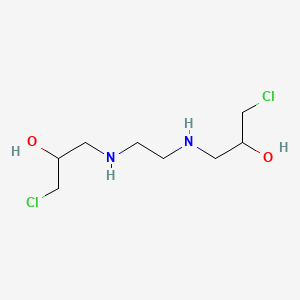
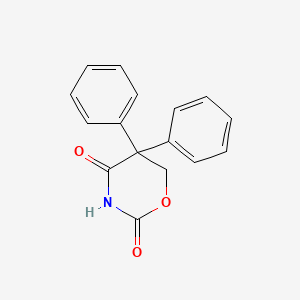

![1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B12768173.png)

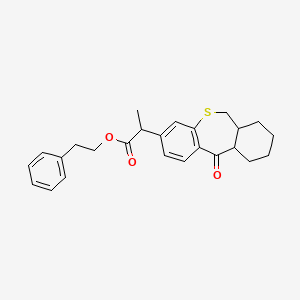
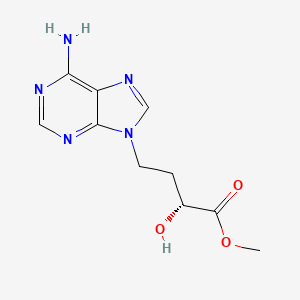



![zinc;2-[[4-(dimethylamino)phenyl]diazenyl]-3,5,5-trimethyl-4,6-dihydro-1,3-benzothiazol-3-ium-7-one;tetrachloride](/img/structure/B12768224.png)
